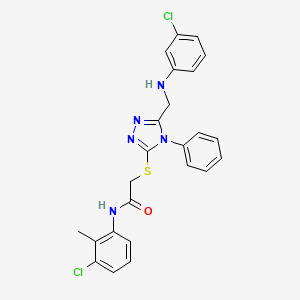

N-(3-Chloro-2-methylphenyl)-2-((5-(((3-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

CAS No. |

539809-45-5 |

|---|---|

Molecular Formula |

C24H21Cl2N5OS |

Molecular Weight |

498.4 g/mol |

IUPAC Name |

2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |

InChI |

InChI=1S/C24H21Cl2N5OS/c1-16-20(26)11-6-12-21(16)28-23(32)15-33-24-30-29-22(31(24)19-9-3-2-4-10-19)14-27-18-8-5-7-17(25)13-18/h2-13,27H,14-15H2,1H3,(H,28,32) |

InChI Key |

DUMCTSXEFAPTNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-((5-(((3-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, a compound with the CAS number 539809-45-5, is a member of the triazole family known for its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is , and it has a molecular weight of 498.4 g/mol. The structure features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 539809-45-5 |

| Molecular Formula | C24H21Cl2N5OS |

| Molecular Weight | 498.4 g/mol |

| IUPAC Name | 2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. For instance, studies using the DPPH radical scavenging method have shown that derivatives of triazole can effectively neutralize free radicals, suggesting their potential as antioxidant agents . The compound may share similar properties due to its structural characteristics.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. A review highlighted that various triazole compounds demonstrated efficacy against a range of pathogens, including bacteria and fungi . The specific compound's activity against different microbial strains remains to be comprehensively evaluated but could be inferred from the general behavior of similar triazole-based compounds.

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. They often function by inhibiting key enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

The effectiveness of triazole compounds often relates to their structural features. Modifications at specific positions on the triazole ring and side chains can enhance biological activity. For example, introducing electron-withdrawing groups or varying the length and branching of alkyl chains can significantly impact the compound's potency and selectivity against biological targets .

Case Studies

- Antioxidant Evaluation : A study assessed several triazole derivatives' antioxidant capabilities through DPPH assays. Compounds with similar structures to this compound showed high radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases .

- Anticancer Activity : Research into related triazole compounds demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). These findings suggest that modifications to the triazole structure could yield potent anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole groups exhibit antimicrobial properties. For instance, derivatives similar to N-(3-Chloro-2-methylphenyl)-2-((5-(((3-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide have been evaluated for their efficacy against various bacterial strains. A study demonstrated that triazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Triazole derivatives have been reported to induce apoptosis in cancer cells. For example, studies have shown that certain triazole-based compounds can inhibit tumor growth in vitro and in vivo by triggering cell cycle arrest and apoptosis pathways . The specific mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that compounds with similar structures to this compound exhibited notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics .

Study 2: Anticancer Activity

In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized several compounds based on the triazole scaffold. One derivative demonstrated a remarkable ability to inhibit the proliferation of breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin . This highlights the potential of N-(3-Chloro-2-methylphenyl)-2-((5-(((3-chlorophenyl)amino)methyl)-4-pheny1 -4H -1 ,2 ,4 -triazol -3 - yl ) thio ) acetamide as a candidate for further development.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step reactions, typically involving:

-

Thioether formation : Reaction of a triazole-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., NaOH or K₂CO₃).

-

Mannich-type reactions : Introduction of the (3-chlorophenyl)amino-methyl group at the triazole’s C-5 position using formaldehyde and substituted anilines .

-

Amide coupling : Final acetamide formation via nucleophilic substitution between chloroacetyl chloride and the primary amine of the 3-chloro-2-methylphenyl group.

Table 1: Key Synthetic Reactions and Conditions

Post-Synthetic Modifications

The compound’s functional groups allow further derivatization:

-

Oxidation of thioether : Reacting with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) groups, altering electronic properties.

-

Acylation/alkylation : The secondary amine in the (3-chlorophenyl)amino-methyl group undergoes acylation with acyl chlorides (e.g., acetyl chloride) or alkylation with alkyl halides (e.g., methyl iodide) .

-

Nucleophilic aromatic substitution : Chlorine atoms on the phenyl rings react with amines or alkoxides under catalytic conditions (e.g., CuI, Pd catalysts) .

Table 2: Reactivity of Functional Groups

Mechanistic Insights

-

Thioether oxidation : Proceeds via a radical or electrophilic mechanism, depending on the oxidant. H₂O₂ favors a two-electron oxidation pathway to sulfone, while singlet oxygen may generate sulfoxide intermediates.

-

Mannich reaction : Involves imine formation followed by nucleophilic attack by the triazole’s C-5 position, facilitated by mildly acidic conditions .

-

Amide hydrolysis : Under strongly acidic or basic conditions, the acetamide bond cleaves to regenerate the free amine, which can be repurposed for further conjugations .

Reaction Optimization Challenges

-

Steric hindrance : Bulky substituents on the triazole and phenyl rings slow nucleophilic substitution at the aryl chloride sites, requiring elevated temperatures or catalysts .

-

Selectivity : Competing reactions during oxidation (e.g., over-oxidation to sulfone) necessitate precise stoichiometric control of H₂O₂.

This compound’s versatile reactivity profile underscores its value in medicinal chemistry, particularly in designing targeted therapies through rational structural modifications. Future research should explore catalytic asymmetric synthesis and green chemistry approaches to improve yield and sustainability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and biological implications:

Key Comparisons

Substituent Effects on Bioactivity: The phenyl group at position 4 (target compound) is shared with , suggesting a role in stabilizing hydrophobic interactions. Replacement with ethyl () or methyl () alters steric bulk and may reduce target affinity. The ((3-chlorophenyl)amino)methyl group at position 5 (target) is unique. Analogues with pyridinyl () or thiophenyl () substituents introduce heteroatoms that could modulate solubility or electronic properties.

Impact of Chloro Substituents :

- The 3-chloro-2-methylphenyl moiety in the target compound and enhances lipophilicity compared to 2-chlorophenyl () or 4-fluorophenyl (). This may improve blood-brain barrier penetration but increase metabolic stability challenges.

Synthetic Routes :

- The target compound likely employs 1,3-dipolar cycloaddition (for triazole formation) followed by S-alkylation (thioacetamide linkage), similar to .

Spectroscopic Correlations :

- IR spectra of analogues show consistent C=O stretches (1670–1680 cm⁻¹) and C-Cl stretches (750–785 cm⁻¹) .

- NMR data for the N-(3-chloro-2-methylphenyl) group in the target compound would align with δ 7.05–7.20 ppm (aromatic protons) and δ 2.30 ppm (methyl group) .

Contradictory Findings

- Biological Activity : While benzofuran-triazole hybrids () exhibit antibacterial activity, phenyl- or pyridinyl-substituted triazoles () lack reported efficacy, suggesting substituent-dependent target specificity.

- Crystallography: Hydrogen-bonding patterns vary significantly; the target compound’s (3-chlorophenyl)amino group may form intramolecular H-bonds absent in .

Preparation Methods

Hydrazide Formation

Cyclization to 1,2,4-Triazole-2-thiol

-

Mechanism : Intramolecular cyclization at 225°C for 3–6 h forms 5-substituted-1,2,4-triazole-2-thiol (4 ).

-

Key characterization :

Synthesis of N-(3-Chloro-2-methylphenyl)-2-bromoacetamide

The acetamide side chain is prepared via bromoacetylation of 3-chloro-2-methylaniline.

Bromoacetylation

-

Characterization :

Coupling of Triazole-Thiol with Bromoacetamide

The thioether linkage is formed via an SN2 reaction between the triazole-thiol and bromoacetamide.

Thioether Formation

-

Mechanism : Deprotonation of thiol to thiolate, displacing bromide.

-

Optimization :

Base Solvent Time (h) Yield (%) K2CO3 DMF 24 78 NaH DCM 12 82 -

Workup : Precipitation with n-hexane, recrystallization from ethanol.

Characterization of the Final Compound

Spectroscopic Analysis

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

The synthesis involves coupling chloroacetyl chloride with intermediates like 5-(((3-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Key steps include:

- Solvent selection : Use dioxane or dichloromethane for controlled reactivity (e.g., ).

- Catalyst optimization : Triethylamine (TEA) is critical for neutralizing HCl byproducts during amide bond formation .

- Purification : Recrystallization from ethanol-DMF (1:1) or pet-ether effectively removes unreacted starting materials .

- Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion before workup .

Advanced: How can structural contradictions between spectroscopic data and crystallographic results be resolved?

Answer:

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., and report bond angles and torsion angles for related triazole-acetamide derivatives) .

- DFT calculations : Compare computed IR/NMR spectra with experimental data to validate conformational preferences .

- Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm spatial proximity of protons and carbons, especially around the triazole-thioacetamide junction .

Basic: What analytical techniques are essential for confirming the molecular structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, NH protons at δ 10.2–10.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 511.08 for C₂₄H₂₀Cl₂N₅OS) .

- X-ray diffraction : Single-crystal analysis provides absolute configuration and intermolecular interactions (e.g., N–H⋯N hydrogen bonds in ) .

Advanced: What experimental designs are recommended for evaluating biological activity against enzyme targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., acetylcholinesterase or IL-15, as in and ) .

- Enzyme inhibition assays : Measure IC₅₀ values via spectrophotometric methods (e.g., Ellman’s assay for cholinesterase inhibition) .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves to assess EC₅₀ .

Basic: What are common purification challenges, and how are they addressed?

Answer:

- Low solubility : Use mixed solvents (e.g., methanol-acetone) for recrystallization .

- Byproduct removal : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) separates polar impurities .

- Thermal instability : Avoid high-temperature drying; lyophilization preserves compound integrity .

Advanced: How can computational methods predict reactivity and interaction mechanisms?

Answer:

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO) to identify electrophilic/nucleophilic sites (e.g., uses MESP maps to predict reaction sites) .

- Molecular dynamics (MD) : Simulate solvation effects and protein-ligand binding stability over 100-ns trajectories .

- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using Hammett constants .

Basic: What safety precautions are critical during synthesis?

Answer:

- Chloroacetyl chloride handling : Use fume hoods and PPE (gloves, goggles) due to its lachrymatory and corrosive nature .

- Waste disposal : Quench excess reagents with ice-cold NaHCO₃ before aqueous waste treatment .

Advanced: How can hydrogen-bonding networks influence crystallographic packing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.